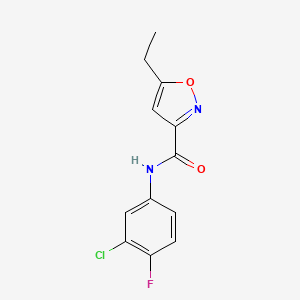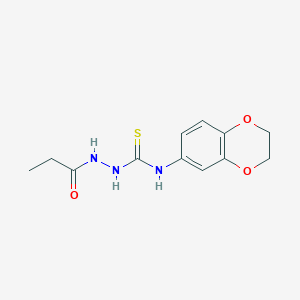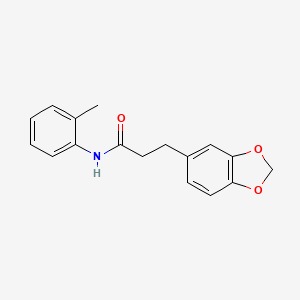![molecular formula C20H26ClN3OS B4796210 N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4796210.png)
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The TRPV1 channel is involved in a variety of physiological processes, including pain sensation, inflammation, and thermoregulation.
Mécanisme D'action
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide is a potent and selective antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. By blocking the TRPV1 channel, N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide can reduce the transmission of pain signals, thereby reducing pain sensation. N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, which may be due to its ability to block the TRPV1 channel.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide in lab experiments is its potency and selectivity as a TRPV1 antagonist. This makes it a useful tool for studying the role of the TRPV1 channel in various physiological processes, including pain and inflammation. One limitation of using N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide. One area of research is the development of more potent and selective TRPV1 antagonists that may have greater therapeutic potential. Another area of research is the development of novel delivery methods for N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, such as targeted drug delivery systems, that may improve its efficacy and reduce its toxicity. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide and its potential use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. It has been shown to be effective in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-3-15(2)16-4-6-17(7-5-16)22-20(25)24-12-10-23(11-13-24)14-18-8-9-19(21)26-18/h4-9,15H,3,10-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXKQCOSCSNKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4796137.png)
![5-(difluoromethyl)-3-methyl-1-({[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4796149.png)
![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B4796155.png)

![2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4796171.png)



![8-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4796218.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4796226.png)
![3-amino-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4796234.png)

![3,5-bis(difluoromethyl)-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4796251.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B4796253.png)